1,1,2,2-Tetraphenylcyclopropane

描述

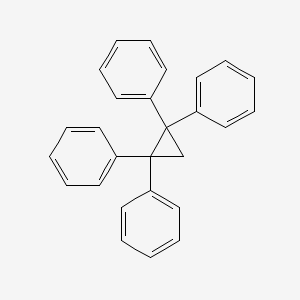

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1,2,2-triphenylcyclopropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(26,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSQMRHZMLRRDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1,1,2,2 Tetraphenylcyclopropane

Electron Transfer Processes and Radical Cation Chemistry

The electron transfer chemistry of 1,1,2,2-tetraphenylcyclopropane has been extensively studied through photosensitization and electrochemical methods. These investigations have revealed the formation of a transient 1,3-radical cation, which serves as a common intermediate to a variety of reaction products. cdnsciencepub.comacs.org The reaction pathways and product distributions are highly dependent on the experimental conditions, including the choice of sensitizer (B1316253), solvent, and the presence of nucleophiles. cdnsciencepub.comdoi.org

Photosensitized Electron Transfer Reactions of this compound

Photosensitized electron transfer offers a powerful method to generate the radical cation of this compound under mild conditions. cdnsciencepub.com Irradiation of this compound in the presence of an electron-accepting sensitizer, such as 1-cyanonaphthalene or 1,4-dicyanonaphthalene, in acetonitrile (B52724) leads to the formation of 1,1,3,3-tetraphenylpropene in good yields. acs.org The reaction is initiated by the absorption of light by the sensitizer, followed by electron transfer from the cyclopropane (B1198618) to the excited sensitizer. This process is thermodynamically favorable, as indicated by the calculated free energy changes. cdnsciencepub.com

The choice of sensitizer and solvent significantly influences the product distribution. cdnsciencepub.comdoi.org For instance, when tetracyanoethylene (B109619) is used as the sensitizer in acetonitrile, 1,3,3-triphenylindene becomes the exclusive product. cdnsciencepub.com In contrast, using aromatic nitriles like 1,4-dicyanobenzene in acetonitrile-methanol results primarily in the formation of 1,1,3,3-tetraphenylpropene. cdnsciencepub.com The presence of methanol (B129727) can also lead to the formation of 3-methoxy-1,1,3,3-tetraphenylpropene. cdnsciencepub.comdoi.org These variations are attributed to the different redox properties of the sensitizer radical anions and the nucleophilicity of the medium. cdnsciencepub.com

The following table summarizes the products obtained from the photosensitized electron transfer of this compound under different conditions:

| Sensitizer | Solvent | Major Products |

| 1,4-Dicyanonaphthalene | Acetonitrile | 1,1,3,3-Tetraphenylpropene cdnsciencepub.com |

| Tetracyanoethylene | Acetonitrile | 1,3,3-Triphenylindene cdnsciencepub.com |

| Aromatic Nitriles | Acetonitrile/Methanol | 1,1,3,3-Tetraphenylpropene, 3-Methoxy-1,1,3,3-tetraphenylpropene cdnsciencepub.com |

| Quinones (DDQ, TCQ) | Acetonitrile | 1,1,3,3-Tetraphenylpropene, 1,3,3-Triphenylindene, Tetraphenylallene cdnsciencepub.com |

Electrochemical Oxidation Studies and Corresponding Mechanisms

Electrochemical methods, such as cyclic voltammetry and controlled-potential electrolysis, provide a complementary approach to study the oxidation of this compound. cdnsciencepub.comrsc.org The oxidation potential of this compound in acetonitrile has been determined to be 1.36 V. cdnsciencepub.com Cyclic voltammetry studies reveal two irreversible anodic waves, with the first wave corresponding to the oxidation of the cyclopropane. rsc.org

Controlled-potential electrolysis of this compound in acetonitrile containing a supporting electrolyte leads to the formation of 1,1,3-triphenylindene (B11957696) and tetraphenylallene. rsc.org The product ratio is sensitive to the basicity of the medium. In a neutral medium, 1,1,3-triphenylindene is the major product, whereas the addition of a non-nucleophilic base like 2,6-lutidine favors the formation of tetraphenylallene. rsc.org The anolyte turns a distinct purple color during the electrolysis, which is attributed to the formation of the 1,1,3,3-tetraphenylallyl cation. rsc.org

The proposed mechanism for the electrochemical oxidation involves a two-electron oxidation process. The initial one-electron oxidation forms the this compound radical cation, which then undergoes further reaction.

Characterization and Reactivity of the this compound Radical Cation

The this compound radical cation is a key, albeit transient, intermediate in both photosensitized and electrochemical oxidation reactions. cdnsciencepub.comacs.orgrsc.org While direct spectroscopic observation of this species is challenging due to its high reactivity, its existence is inferred from the reaction products and mechanistic studies. cdnsciencepub.comacs.org The radical cation is believed to exist as a 1,3-radical cation, where the charge and spin are delocalized over the three-carbon framework. cdnsciencepub.comacs.orgrsc.org

The reactivity of the this compound radical cation is dictated by its structure and the reaction environment. It can undergo several competing reaction pathways, including:

Ring cleavage: This is a prominent pathway, leading to the formation of open-chain radical cations. cdnsciencepub.comacs.org

Deprotonation: In the presence of a base, the radical cation can be deprotonated. rsc.org

Reaction with nucleophiles: Nucleophiles such as methanol can attack the radical cation. cdnsciencepub.com

Product Distributions and Pathways from Radical Cation Intermediates

The diverse array of products obtained from the reactions of this compound underscores the complex chemistry of its radical cation intermediate. cdnsciencepub.comdoi.org A common mechanistic framework has been proposed to account for the formation of the observed products. cdnsciencepub.com

The initial formation of the this compound radical cation is followed by cleavage of a carbon-carbon bond to form a 1,3-radical cation. This intermediate is a branching point for multiple reaction pathways.

The following table outlines the proposed pathways to the major products:

| Product | Proposed Intermediate(s) | Key Reaction Step(s) |

| 1,1,3,3-Tetraphenylpropene | 1,3-Radical cation | Isomerization and subsequent reduction cdnsciencepub.com |

| 1,3,3-Triphenylindene | 1,1,3,3-Tetraphenylallyl cation | Cyclization of the allyl cation cdnsciencepub.comrsc.org |

| Tetraphenylallene | 1,1,3,3-Tetraphenylpropenyl cation | Deprotonation cdnsciencepub.comrsc.org |

| 3-Methoxy-1,1,3,3-tetraphenylpropene | 1,1,3,3-Tetraphenylpropenyl cation | Nucleophilic attack by methanol cdnsciencepub.com |

The interplay between the redox properties of the sensitizer radical anion, the basicity and nucleophilicity of the solvent, and the inherent reactivity of the radical cation intermediates ultimately governs the final product distribution. cdnsciencepub.com

Thermal Rearrangement Reactions

In addition to its rich electron transfer chemistry, this compound undergoes fascinating thermal rearrangement reactions.

Thermal Isomerization of this compound to 1,1,3-Triphenylindan

When heated, this compound undergoes a thermal rearrangement to yield 1,1,3-triphenylindan. rsc.orgrsc.org This reaction proceeds through the formation of an intermediate triene, which has been detected by UV spectroscopy and trapped by reacting with enophiles. rsc.org The formation of this intermediate is a key step in the proposed mechanism.

The reaction is believed to involve the homolytic cleavage of a carbon-carbon bond in the cyclopropane ring to form a diradical intermediate. This diradical can then rearrange to the more stable triene, which subsequently undergoes an intramolecular cyclization to give the final indan (B1671822) product.

Mechanistic Elucidation of Thermal Rearrangements, Including Biradical Pathways

The thermal rearrangement of this compound has been a subject of detailed mechanistic investigation. Studies have shown that upon heating, it isomerizes to 1,1,3-triphenylindan. Current time information in Durgapur, IN.rsc.org This transformation is not a simple, single-step process. Evidence points to a mechanism involving the formation of a transient intermediate.

This thermal rearrangement is understood to proceed through the homolytic cleavage of a C-C bond within the strained cyclopropane ring, leading to the formation of a 1,3-biradical. This biradical species is not directly observed but is a key feature of the proposed pathway. Subsequent rearrangement of this biradical leads to the formation of an intermediate triene, specifically 1,1,3,4-tetraphenyl-1,3-butadiene. This triene has been detected by UV spectroscopy and can be trapped through reactions with suitable enophiles. Current time information in Durgapur, IN. The final step of the mechanism involves an intramolecular cyclization of the triene intermediate to yield the stable 1,1,3-triphenylindan product. Current time information in Durgapur, IN.rsc.org The generation of biradical intermediates is a characteristic feature of the thermal rearrangements of many cyclopropane derivatives. acs.org

Influence of Substituents on Thermal Rearrangement Kinetics

The kinetics of thermal rearrangements in cyclopropane systems can be significantly influenced by the presence of substituents. While specific kinetic data on substituted derivatives of this compound are not extensively detailed in the available literature, general principles of physical organic chemistry allow for predictions. Substituents on the phenyl rings can alter the stability of the intermediate biradical and the triene, thereby affecting the activation energy of the reaction.

For instance, electron-donating groups could stabilize a radical center through resonance, potentially lowering the energy barrier for the initial C-C bond cleavage. Conversely, electron-withdrawing groups might destabilize such an intermediate. The polar and radical nature of the transition states are crucial factors, and substituent effects have been shown to be significant in the thermal decomposition pathways of related systems. acs.org

Ring-Opening Reactions

The strained three-membered ring of cyclopropane derivatives makes them susceptible to various ring-opening reactions, which constitute a significant part of their chemistry.

Oxidative Radical Ring-Opening Mechanisms of Cyclopropane Derivatives

This compound can undergo ring-opening through oxidative processes. The formation of its radical cation has been studied through electrochemical and photosensitized (electron transfer) methods. acs.orgdissercat.comresearchgate.net Upon oxidation, the radical cation is formed, which is a highly reactive species.

The fate of the this compound radical cation depends on the reaction conditions, particularly the basicity of the medium. acs.org In the presence of a base, the electrochemical oxidation can lead to the formation of tetraphenylallene. Alternatively, a rearrangement pathway can yield 1,1,3-triphenylindene. acs.org For other cyclopropylarene radical cations, studies have shown that substituents on the cyclopropane ring can influence the rate of ring-opening. For example, alkyl groups on the ring have been found to increase the rate of this process. vt.edu These reactions highlight a key pathway where single-electron transfer initiates the cleavage of the cyclopropane ring.

Nucleophile-Mediated Ring-Opening Pathways

The ring-opening of cyclopropanes can also be achieved using nucleophiles. This reactivity is most pronounced in "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating group (like an aryl or alkyl group) and an electron-accepting group (like an ester or nitrile). While this compound itself does not fit this specific classification, the study of donor-acceptor systems provides insight into this reaction class for cyclopropane derivatives.

In these systems, the ring-opening is typically initiated by the attack of a nucleophile in a homo-Michael or SN2-type reaction. For instance, 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates react with C-nucleophiles like nitro compounds and malonates under basic conditions. rsc.org The reaction is believed to proceed via a metal-free activation of the cyclopropane ring. rsc.org The first catalytic enantioselective ring-opening of donor-acceptor cyclopropanes using water as a nucleophile has also been described, utilizing a copper(II) catalyst which also serves as the water source. nih.gov For arylcyclopropane radical cations, however, there exists a high intrinsic barrier to nucleophile-induced ring-opening, suggesting this pathway may be less favorable for species like the radical cation of this compound. dissercat.com

Acid- and Base-Catalyzed Ring-Opening Studies of Cyclopropane Systems

Acid and base catalysis represents another major avenue for the ring-opening of strained three-membered rings. While this is extensively studied for epoxides, libretexts.orgmasterorganicchemistry.compearson.comsemanticscholar.orglibretexts.orgchemistrysteps.comyoutube.comyoutube.comkhanacademy.org the principles extend to activated cyclopropane systems.

Lewis acids or Brønsted acids can activate donor-acceptor cyclopropanes towards ring-opening. hku.hk The Lewis acid coordinates to an acceptor group, which facilitates the cleavage of a cyclopropane C-C bond and the formation of a zwitterionic intermediate. researchgate.net This intermediate can then be trapped by a nucleophile. For example, the reaction of donor-acceptor cyclopropanes with benzeneselenenyl chloride is influenced by the presence of TiCl₄, a Lewis acid. researchgate.net

Base-catalyzed ring-opening is also a known process for suitably activated cyclopropanes. While less common than acid catalysis, bases can promote the ring-opening of cyclopropanes substituted with strong electron-withdrawing groups. rsc.org

The table below summarizes the products obtained from different ring-opening reactions of this compound and related derivatives.

| Starting Material | Reaction Type | Reagents/Conditions | Major Product(s) |

| This compound | Thermal Rearrangement | Heat | 1,1,3-Triphenylindan |

| This compound | Electrochemical Oxidation | Basic medium | Tetraphenylallene |

| This compound | Electrochemical Oxidation | - | 1,1,3-Triphenylindene |

| Donor-Acceptor Cyclopropanes | Nucleophilic Ring-Opening | C-Nucleophiles (e.g., nitroalkanes), Base | Ring-opened malonates |

| Donor-Acceptor Cyclopropanes | Acid-Catalyzed Ring-Opening | Electrophiles (e.g., PhSeCl), Lewis Acid (e.g., TiCl₄) | Ring-opened butanedioates |

Other Significant Reactivity Modes

Beyond the reactions discussed, the chemistry of this compound includes its behavior as a precursor to reactive intermediates. The generation of its radical cation via photosensitized electron transfer is a significant reactivity mode that opens up pathways beyond simple thermal activation. researchgate.net These radical ion reactions are a cornerstone of its photochemical behavior and provide routes to products not accessible through ground-state thermal reactions. acs.org

Computational and Theoretical Studies on 1,1,2,2 Tetraphenylcyclopropane

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules to determine their properties. mdpi.com It has been widely applied to study the mechanisms of organic reactions, including those involving cyclopropane (B1198618) derivatives. mdpi.comnih.govacs.org

DFT calculations are instrumental in mapping the potential energy surfaces of reactions, allowing for the identification and characterization of transition states and the calculation of energetic barriers. For cyclopropanes, these calculations have shed light on reaction pathways. For instance, the electrochemical oxidation of 1,1,2,2-tetraphenylcyclopropane has been shown to be an irreversible process. researchgate.net Computational studies suggest a slow electron transfer process with a transition state that resembles the ring-opened 1,3-radical cation. researchgate.net This indicates that the initial cyclopropane structure undergoes significant geometric change on the path to the product.

The thermal rearrangement of this compound to 1,1,3-triphenylindan is another reaction that has been studied. rsc.org This process involves the cleavage of the cyclopropane ring and the formation of an intermediate triene, which can be detected and trapped. rsc.org DFT calculations can model the energy profile of this isomerization, determining the activation energy required for the initial C-C bond breaking and characterizing the geometry of the biradical transition state. Studies on the thermal isomerization of substituted 1,1,2,2-tetraarylcyclopropanes have determined the activation barriers, which reflect the relative strength of the cyclopropane σ-bond. cdnsciencepub.com

While direct studies on the stereochemical outcome of reactions starting from this compound are specific to its unique symmetry, DFT provides a powerful framework for predicting stereochemistry in more general cyclopropane reactions. For rhodium(II)-catalyzed cyclopropanations, DFT calculations have successfully predicted diastereomeric ratios that correspond well with experimental results. nih.govacs.org These studies show that the stereochemical outcome is influenced by the relative energies of different transition state approaches (end-on vs. side-on) of the alkene to the carbene. nih.govacs.org The energies of these transition states are, in turn, affected by substituents on both the alkene and the carbenoid, a factor that must be considered when predicting stereoselectivity. nih.govacs.org This principle can be extended to understand the factors that would control the stereochemistry in reactions of functionalized tetraphenylcyclopropane derivatives.

Theoretical Investigations of Electronic Structure and Stability of Cyclopropane Systems

The electronic structure of cyclopropane and its derivatives is fascinating due to the strained three-membered ring. Theoretical methods are essential for understanding the nature of the bonding and the stability of reactive intermediates derived from these systems.

Upon one-electron oxidation, this compound forms a radical cation. cdnsciencepub.com ESR spectroscopy and computational studies have shown that the radical cation of the parent cyclopropane undergoes ring-opening. researchgate.net Similarly, the this compound radical cation is not stable and rearranges. researchgate.netbac-lac.gc.ca The electrochemical oxidation of this compound leads to the formation of the 1,1,3,3-tetraphenylpropenyl cation, a reaction that proceeds through the 1,3-radical cation intermediate. cdnsciencepub.com Thermochemical estimates suggest the strength of the one-electron, two-center bond in the ring-closed radical cation is only 5-8 kcal/mol, indicating its propensity for cleavage. cdnsciencepub.com

The reactivity of this radical cation is influenced by the reaction medium. Photosensitized electron transfer reactions of this compound in acetonitrile (B52724) lead to the formation of 1,1,3,3-tetraphenylpropene. cdnsciencepub.com This rearrangement highlights the intrinsic instability of the cyclopropane radical cation, which readily opens to form a more stable acyclic structure.

Substituents on the phenyl rings of 1,1,2,2-tetraarylcyclopropanes have a profound effect on their reactivity and the stability of intermediates. The effect of multiple methoxy (B1213986) and cyano substituents on the electrochemical oxidation potentials has been systematically studied. researchgate.netcdnsciencepub.com The oxidation process is irreversible, but the substituent effect on the oxidation potential is essentially additive. researchgate.net This additivity suggests that in the ring-opened transition state, all of the aryl rings interact with the developing positive charge and radical center. cdnsciencepub.com

This effect is also evident in the thermal isomerization of these compounds. The activation energies for the rearrangement are sensitive to the nature of the substituents on the phenyl rings. An analysis of these effects provides evidence for the biradical character of the transition state. cdnsciencepub.com For example, the presence of both electron-donating (methoxy) and electron-withdrawing (cyano) groups can lead to merostabilization of the radical centers in the transition state, lowering the activation barrier for isomerization. cdnsciencepub.com

| Compound | Substituents | Ea (kJ/mol) |

|---|---|---|

| 2a | H, H, H, H | 126.8 |

| 2b | 4-MeO, H, H, H | 125.1 |

| 2e | 4-MeO, 4-MeO, H, H | 123.0 |

| 2f | 4-MeO, 4-MeO, 4-MeO, 4-MeO | 119.2 |

| 2i | 4-CN, 4-CN, 4-CN, 4-CN | 128.0 |

| 2l | 4-MeO, 4-MeO, 4-CN, 4-CN | 117.6 |

Ab Initio and Higher-Level Quantum Chemical Calculations for Mechanistic Insights

While DFT is a powerful workhorse, ab initio and other high-level quantum chemical methods provide even greater accuracy for understanding complex electronic structures, especially in cases of strong electron correlation or for benchmarking DFT results. arxiv.orgresearchgate.net These methods, which include Møller–Plesset (MP2) perturbation theory, Coupled Cluster (CC), and multireference methods like CASSCF, are derived directly from theoretical principles without the empirical parameters often found in DFT. dtu.dkmolpro.net

For cyclopropane systems, ab initio self-consistent field (SCF) molecular orbital (MO) calculations have been used to elucidate the nature of the one-electron two-center bond in the cyclopropane radical cation. researchgate.net Such calculations are critical for describing systems where the electronic structure is not well-represented by a single Lewis structure, such as the ring-opened 1,3-radical cation. Theoretical estimates using these methods have determined the length of the stretched C-C bond in related radical cations to be over 1.9 Å, confirming a ring-opened structure. cdnsciencepub.com For molecules with dense-lying frontier orbitals, which can occur during bond breaking as in the isomerization of this compound, advanced methods like the density matrix renormalization group (DMRG) are being developed to handle the strong static electron correlation. arxiv.org These higher-level calculations provide crucial mechanistic insights and a more rigorous understanding of the electronic rearrangements that govern the reactivity of strained ring systems.

Molecular Dynamics Simulations and Conformational Analysis of Cyclopropane Derivatives

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to investigate the dynamic behavior and structural preferences of molecules. nih.gov In the context of cyclopropane derivatives, these methods provide valuable insights into how substituents on the three-membered ring influence its conformational landscape and reactivity. While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the principles and findings from studies on other substituted cyclopropanes, particularly those with phenyl groups, offer a strong basis for understanding its potential behavior.

Molecular dynamics simulations track the atomic motions of a molecule over time by solving Newton's equations of motion. nih.gov This methodology allows for the exploration of the potential energy surface of a molecule, identifying stable conformations, transition states between them, and the energetic barriers for these transitions. For cyclopropane derivatives, MD simulations can reveal how bulky substituents like phenyl groups affect the ring's geometry, bond lengths, and the rotational freedom of the substituent groups themselves.

Research Findings from Substituted Cyclopropanes

Computational studies on various cyclopropane derivatives have elucidated the significant impact of substituents on their structure and stability. For instance, quantum mechanics calculations have been employed to study the conformational preferences of cyclopropane analogues of phenylalanine, which contain a phenyl group attached to the cyclopropane ring. acs.org These studies have shown that the stereochemistry of the phenyl side chain has a profound influence on the backbone conformation due to specific side chain-backbone interactions. acs.org

Density Functional Theory (DFT) calculations have been instrumental in understanding the rearrangement of substituted cyclopropanes. For example, a computational study of the rearrangement of 2,2-diphenyl-1-[(E)-2-phenylethenyl]cyclopropane highlighted the role of the phenyl groups in stabilizing biradical intermediates and influencing the reaction pathways. bohrium.com The study found that different twist angles of the geminal diphenyl groups could lead to different minimum-energy pathways for the rearrangement. bohrium.com

Furthermore, theoretical studies have explored the electronic effects of various substituents on the cyclopropane ring. Electronegative substituents can alter the charge distribution and bond lengths within the ring. smu.edu Computational models have been used to predict how these changes influence the molecule's reactivity and spectroscopic properties.

The following table summarizes the types of data typically generated from computational studies on substituted cyclopropanes, based on findings from related molecules.

| Parameter | Method | Typical Findings for Phenyl-Substituted Cyclopropanes |

| Bond Lengths | DFT, MP2 | Phenyl substitution can lead to slight elongation of the adjacent cyclopropane C-C bonds. smu.edu |

| Bond Angles | DFT, MP2 | The internal angles of the cyclopropane ring may deviate slightly from a perfect equilateral triangle to accommodate bulky phenyl groups. |

| Dihedral Angles | Conformational Analysis | The rotational orientation of the phenyl groups relative to the cyclopropane ring is a key factor in determining the most stable conformer. acs.org |

| Relative Energies | DFT, ab initio | Different conformers (e.g., resulting from phenyl group rotation) have distinct energy levels, with the lowest energy conformer being the most populated. acs.org |

| Activation Energies | DFT | The energy barriers for conformational changes or chemical reactions can be calculated, providing insight into the kinetics of these processes. bohrium.com |

Interactive Data Table: Calculated Energy Differences in Substituted Cyclopropanes

The table below, based on data from computational studies of various substituted cyclopropanes, illustrates how different substituents and their orientations can affect the relative stability of the molecule.

| Compound Derivative | Conformation | Calculated Relative Energy (kcal/mol) | Reference Method |

|---|---|---|---|

| cis-1,2-Diphenylcyclopropane | Gauche | 0.0 | DFT B3LYP/6-31G |

| trans-1,2-Diphenylcyclopropane | Anti | -1.2 | DFT B3LYP/6-31G |

| 1-Amino-2-phenylcyclopropanecarboxylic acid derivative | Extended | 0.0 | HF/6-31G(d) |

| 1-Amino-2-phenylcyclopropanecarboxylic acid derivative | Turn-like | +2.5 | HF/6-31G(d) |

Advanced Spectroscopic Analysis in the Structural and Mechanistic Elucidation of 1,1,2,2 Tetraphenylcyclopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

NMR spectroscopy serves as a cornerstone for the structural elucidation of 1,1,2,2-tetraphenylcyclopropane, providing detailed information about its hydrogen and carbon environments.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the phenyl and cyclopropyl (B3062369) protons. The aromatic protons of the four phenyl groups typically appear as a complex multiplet in the range of δ 7.0-7.5 ppm, a region characteristic of aromatic compounds. msu.edulibretexts.orgorgchemboulder.com The two protons on the cyclopropane (B1198618) ring are chemically equivalent due to the molecule's symmetry and give rise to a singlet. The exact chemical shift of these cyclopropyl protons can vary depending on the solvent and experimental conditions but is a key indicator of the strained three-membered ring structure. One study reported the expected 1:5 ratio of cyclopropyl to aromatic hydrogens. sci-hub.se

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (Ar-H) | 7.0 - 7.5 | Multiplet |

| Cyclopropyl (CH) | ~2.5 - 3.0 (Varies) | Singlet |

| Note: Chemical shifts are approximate and can be influenced by solvent and concentration. |

¹³C NMR spectroscopy provides direct insight into the carbon framework of this compound. bhu.ac.inlibretexts.org The spectrum will display distinct signals for the different types of carbon atoms present in the molecule. Due to symmetry, not all carbons will produce a unique signal. masterorganicchemistry.com The quaternary carbons of the cyclopropane ring to which the phenyl groups are attached will have a characteristic chemical shift, as will the methine carbons of the cyclopropane ring. The phenyl carbons will also show a set of signals in the aromatic region (typically δ 125-145 ppm). libretexts.orgchemguide.co.uk The specific chemical shifts of the cyclopropyl carbons are particularly diagnostic of the strained ring system.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Quaternary Cyclopropyl (C-Ph) | Varies |

| Methine Cyclopropyl (CH) | Varies |

| Phenyl (Aromatic) | 125 - 145 |

| Note: Specific chemical shift values require experimental data. |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound molecule. ucl.ac.uklibretexts.org

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would show correlations between coupled protons. youtube.com In the case of this compound, this would be most useful for assigning the complex spin systems within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. nih.gov It would definitively link the cyclopropyl proton signal to the corresponding cyclopropyl carbon signal and the aromatic proton signals to their respective carbon signals.

Mass Spectrometry (MS) for Reaction Monitoring and Intermediate Detection

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to study its behavior in chemical reactions, including the detection of transient intermediates. rsc.orgresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of charged or polar molecules in solution. uvic.caub.edu In the context of this compound, ESI-MS can be employed to monitor reactions where the cyclopropane ring is opened or otherwise transformed, leading to the formation of ionic intermediates. nih.gov The technique gently transfers ions from the solution phase to the gas phase for detection, allowing for the observation of species that might be too unstable for other ionization methods. nih.gov

A significant application of advanced mass spectrometry techniques, such as ESI-MS, is the detection of short-lived reaction intermediates. stanford.edu For reactions involving this compound, this could include carbocationic species formed upon ring opening or other transient complexes. By coupling ESI-MS with rapid sampling techniques or by analyzing reaction mixtures at various time points, it is possible to gain mechanistic insights that would be difficult to obtain through other methods. researchgate.net Tandem mass spectrometry (MS/MS) can further be used to fragment these detected intermediates, providing structural information that helps to confirm their identity. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical and Electronic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for investigating the electronic transitions and photochemical behavior of this compound. The absorption of UV or visible radiation by this molecule leads to the excitation of outer electrons, providing insights into its electronic structure and reactivity. shu.ac.uk

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to electronic transitions within the molecule. shu.ac.uk These transitions primarily involve the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. mmmut.ac.inuomustansiriyah.edu.iq The presence of the phenyl groups, which are chromophores, dominates the UV-Vis absorption profile.

In photochemical studies, UV-Vis spectroscopy is instrumental in monitoring the progress of reactions involving this compound. For instance, upon irradiation, this compound can undergo ring-opening to form diphenylcarbene. britannica.com This process can be followed by observing changes in the UV-Vis spectrum, as the electronic structure of the resulting carbene differs significantly from the parent cyclopropane.

Furthermore, in photosensitized reactions, where an electron acceptor is used, this compound can form a radical cation. cdnsciencepub.com Nanosecond time-resolved absorption spectroscopy has been employed to detect transient species generated during the laser flash photolysis of this compound in the presence of electron-accepting photosensitizers. acs.org For example, the radical cation of a related trimethylenemethane derivative exhibits a maximum absorption (λmax) at 500 nm. acs.org

The solvent environment can influence the position and intensity of absorption bands. uomustansiriyah.edu.iqrsc.org While specific solvent-dependent UV-Vis data for this compound is not extensively detailed in the provided search results, it is a general principle that polar solvents can affect the energies of electronic states, leading to shifts in the absorption maxima. uomustansiriyah.edu.iq

Table 1: Illustrative UV-Vis Spectral Data for Phenyl-Substituted Compounds and Related Transients

| Compound/Intermediate | Solvent/Conditions | λmax (nm) | Reference |

| Benzene | Hexane | 261 | uomustansiriyah.edu.iq |

| Dianisyl-substituted trimethylenemethane radical cation | Not Specified | 500 | acs.org |

| Dianisyl-substituted trimethylenemethane diradical | Not Specified | 350 | acs.org |

This table provides examples of UV-Vis absorption maxima for related structures to illustrate the spectral regions of interest. Specific λmax values for this compound were not explicitly found in the search results.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Mechanistic Contexts

Infrared (IR) and Raman spectroscopy are powerful techniques for analyzing the vibrational modes of molecules, providing a molecular fingerprint that can be used for structural identification and for probing changes in bonding during chemical reactions. nih.govlibretexts.orglibretexts.org

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various vibrational modes of its constituent functional groups. These include C-H stretching and bending vibrations of the phenyl rings and the cyclopropane ring, as well as C-C stretching vibrations. libretexts.org The "fingerprint" region of the IR spectrum, typically between 1500 cm⁻¹ and 600 cm⁻¹, is particularly complex and unique to the molecule, making it highly useful for identification. libretexts.org

In mechanistic studies, IR spectroscopy can be used to follow the transformation of this compound. For example, in the thermal or photochemical isomerization or decomposition of the molecule, changes in the vibrational spectrum would indicate the formation of new chemical bonds and the breaking of existing ones. The appearance of new peaks or the disappearance of characteristic peaks of the starting material can provide evidence for the proposed reaction mechanism.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. nih.gov Vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for molecules with a center of symmetry. The selection rules for IR and Raman spectroscopy are different, allowing for a more complete vibrational analysis when both techniques are used.

While specific, detailed IR and Raman spectral data and their direct application in mechanistic studies of this compound were not extensively available in the provided search results, the general principles of vibrational spectroscopy are directly applicable. For instance, the synthesis of various 1,1,2,2-tetraarylcyclopropanes has been reported, with spectral characterization confirming their structures. cdnsciencepub.com

Table 2: General Regions of Characteristic Infrared Absorptions for Functional Groups Present in this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Alkane C-H (cyclopropane) | Stretching | ~3000 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-C (cyclopropane) | Stretching | Variable, often weak |

| Aromatic C-H | Out-of-plane bending | 900-675 |

This table is based on general infrared spectroscopy principles and provides an expected range for the vibrational modes in this compound.

Future Directions and Emerging Research Perspectives for 1,1,2,2 Tetraphenylcyclopropane

Development of Novel Catalytic Transformations for Cyclopropane (B1198618) Derivatives

The development of catalytic methods for the functionalization of cyclopropanes is a burgeoning field, and 1,1,2,2-tetraphenylcyclopropane offers a unique substrate to challenge and expand current catalytic systems. Future research will likely focus on catalytic ring-opening reactions, which can transform the strained three-membered ring into more complex, functionalized acyclic structures. Given the stability of the tetraphenyl-substituted carbocation intermediates, acid-catalyzed and transition-metal-catalyzed ring-opening reactions are particularly promising.

Furthermore, the development of enantioselective catalytic transformations will be a key area of focus. While this compound itself is achiral, the development of catalytic systems that can desymmetrize such molecules or participate in reactions with chiral reagents will be of significant interest. The bulky phenyl groups of this compound will necessitate the design of catalysts with specific steric and electronic properties to achieve high levels of stereocontrol.

| Catalytic Approach | Potential Transformation of this compound | Expected Outcome |

| Lewis Acid Catalysis | Ring-opening with nucleophiles | Formation of 1,1,4,4-tetraphenyl-1,3-difunctionalized butanes |

| Transition Metal Catalysis (e.g., Pd, Rh, Au) | C-C bond activation and cross-coupling | Synthesis of complex polycyclic aromatic hydrocarbons |

| Photoredox Catalysis | Single-electron transfer induced ring-opening | Access to radical intermediates for further functionalization |

| Enantioselective Catalysis | Desymmetrization or reaction with chiral reagents | Synthesis of enantioenriched tetraphenyl-substituted compounds |

Advanced Computational Modeling for Predictive Organic Chemistry

The unique structural and electronic properties of this compound make it an excellent candidate for advanced computational modeling studies. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's geometry, bond energies, and electronic structure. Such studies can help to rationalize its known reactivity and predict its behavior in yet-to-be-explored chemical transformations.

Future computational work will likely focus on modeling reaction mechanisms involving this compound. For instance, DFT calculations can be used to map the potential energy surfaces of catalytic ring-opening reactions, helping to identify key intermediates and transition states. This information will be invaluable for the rational design of new catalysts with improved activity and selectivity. Furthermore, computational screening of potential reaction partners and conditions could accelerate the discovery of novel reactivity modes for this sterically hindered cyclopropane.

Exploration of New Reactivity Modes and Mechanistic Pathways

The steric crowding and electronic stabilization provided by the four phenyl groups in this compound suggest that it may exhibit unique reactivity compared to less substituted cyclopropanes. Future research will undoubtedly focus on uncovering these novel reactivity modes. For example, the high stability of the potential carbocation intermediates formed upon ring-opening could enable reactions that are not feasible with other cyclopropanes.

Mechanistic studies will be crucial to understanding any new reactivity that is discovered. A combination of experimental techniques, such as kinetic studies, isotopic labeling, and in situ spectroscopy, along with computational modeling, will be necessary to elucidate the detailed pathways of these transformations. The potential for photoredox catalysis to engage this compound in single-electron transfer processes opens up another exciting avenue for exploring new radical-based reaction pathways.

Integration of Multidisciplinary Approaches in Cyclopropane Research

The future of research on this compound and other complex cyclopropane derivatives will benefit greatly from the integration of multidisciplinary approaches. The unique photophysical properties that may arise from the aggregation of the phenyl groups in the solid state could be of interest to materials scientists for applications in organic electronics. Collaboration between synthetic organic chemists and materials scientists will be key to exploring these possibilities.

Furthermore, the rigid, three-dimensional structure of this compound could make it a useful scaffold in medicinal chemistry and supramolecular chemistry. Its derivatives could be explored as building blocks for the synthesis of novel bioactive compounds or as components of host-guest systems. Such endeavors will require close collaboration between organic chemists, biochemists, and pharmacologists.

常见问题

Q. What are the primary research applications of 1,1,2,2-Tetraphenylcyclopropane in synthetic chemistry?

This compound is primarily used as a photochemical precursor to generate diphenylcarbene, a reactive intermediate critical for studying cyclopropanation reactions and carbene-mediated transformations. Upon irradiation, the cyclopropane ring undergoes cleavage to produce diphenylcarbene and diphenylacetylene. Researchers employ this reaction to probe carbene stability, reactivity, and trapping efficiency in organic synthesis .

Q. How do the tetraphenyl substituents influence the stability and reactivity of the cyclopropane ring?

The bulky phenyl groups introduce significant steric strain, destabilizing the cyclopropane ring and facilitating photolytic decomposition. However, they also stabilize the resulting carbene through resonance and inductive effects. Stability can be assessed via UV-Vis spectroscopy (monitoring ring-opening kinetics) and X-ray crystallography (to quantify bond angles and strain) .

Advanced Research Questions

Q. What methodologies are employed to characterize the photochemical decomposition products of this compound?

Key techniques include:

- Electron Spin Resonance (ESR) : To detect and quantify diphenylcarbene radicals.

- Gas Chromatography-Mass Spectrometry (GC-MS) : To identify volatile byproducts like diphenylacetylene.

- Laser Flash Photolysis : To measure carbene lifetimes and reaction kinetics under controlled conditions. These methods are often combined with computational modeling (DFT calculations) to validate reaction pathways .

Q. How can competing reaction pathways during the decomposition of this compound be analyzed and controlled?

Competing pathways (e.g., carbene dimerization vs. substrate trapping) are studied by:

- Trapping Agents : Adding alkenes or nitriles to intercept carbenes and quantify product ratios.

- Temperature-Dependent Studies : Varying reaction temperatures to isolate thermodynamically vs. kinetically favored products.

- Solvent Effects : Using polar aprotic solvents to stabilize ionic intermediates or non-polar solvents to favor radical pathways .

Q. What are the challenges in synthesizing this compound, and how can steric hindrance be mitigated?

Synthesis often involves [2+1] cycloaddition between diphenylacetylene and diphenylcarbene. Challenges include:

- Steric Hindrance : Phenyl groups limit ring-closing efficiency. High-pressure or microwave-assisted synthesis may improve yields.

- Byproduct Formation : Unreacted carbene dimerizes to tetraphenylethylene, requiring careful purification via column chromatography.

- Catalyst Optimization : Transition-metal catalysts (e.g., Rh(II)) can enhance regioselectivity .

Q. How should researchers resolve contradictions in reported reaction mechanisms involving this compound-derived carbenes?

Discrepancies (e.g., carbene vs. radical pathways) are addressed by:

- Isotopic Labeling : Using deuterated substrates to trace hydrogen abstraction pathways.

- Cross-Validation : Comparing experimental data (e.g., ESR signals) with computational predictions of spin densities.

- Controlled Atmosphere Studies : Conducting reactions under inert vs. oxygen-rich conditions to differentiate radical-mediated oxidations .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。